N-((3,4-ジメトキシフェニル)メチル)-3-フェニルプロプ-2-エナミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethoxyphenyl group and a phenylprop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.

科学的研究の応用

Chemical Profile

- Chemical Name : N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide

- Molecular Formula : C18H19N1O3

- Molecular Weight : 299.35 g/mol

Antiepileptic Activity

Research has indicated that compounds similar to N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide exhibit significant anticonvulsant properties. For instance, studies on related cinnamamide derivatives have demonstrated efficacy in various models of epilepsy:

- Animal Models : The compound has been tested in several seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model, showing promising anticonvulsant activity with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg in mice and rats .

Anticancer Properties

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide has also been explored for its anticancer potential:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated growth inhibition percentages of over 70% against certain cancer cells .

Neuroprotective Effects

The compound's interaction with nicotinic acetylcholine receptors suggests potential neuroprotective effects:

- Mechanism of Action : It selectively modulates certain receptor subtypes without significant side effects, which could be beneficial in treating conditions like schizophrenia and neurodegenerative disorders .

Table 1: Anticonvulsant Activity Overview

| Model Type | Effective Dose (mg/kg) | Reference |

|---|---|---|

| Maximal Electroshock (MES) | 44.46 (mice) | |

| 6-Hz Psychomotor Seizure | 71.55 (mice) | |

| Genetic Animal Model | 13.21 (mice) |

Table 2: Anticancer Efficacy Against Cell Lines

| Cell Line | Concentration (µM) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 100 | 86.61 | |

| OVCAR-8 (Ovarian Cancer) | 100 | 85.26 | |

| NCI-H460 (Lung Cancer) | 100 | 75.99 |

Case Study 1: Anticonvulsant Activity in Mice

A study evaluated the anticonvulsant properties of N-(3-aryl-2-propenoyl)amido derivatives, including N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide. The results indicated that these compounds were effective in reducing seizure frequency and severity in animal models, highlighting their potential as new antiepileptic drugs .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of related compounds revealed that N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide exhibited selective toxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s known that similar compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, including cytochrome P450 enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling . These effects can lead to changes in cellular function and potentially contribute to the compound’s pharmacological effects .

Action Environment

The action, efficacy, and stability of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . For example, the compound has been shown to inhibit the corrosion of mild steel in acidic environments

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction is often catalyzed by sodium hydroxide and proceeds through a condensation mechanism to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

化学反応の分析

Types of Reactions

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

類似化合物との比較

Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Similar structure but with a methoxy group instead of an amide group.

3,4-Dimethoxy-N-methylphenethylamine: Contains a dimethoxyphenyl group but differs in the amine functionality

Uniqueness

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

生物活性

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide, also known as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a cinnamamide backbone with methoxy substituents on the phenyl ring, which may influence its biological interactions.

1. Antimicrobial Activity

Studies have demonstrated that N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide exhibits significant antimicrobial properties. For instance, in vitro evaluations indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be notably low, indicating potent activity against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| MRSA | 16 |

2. Anticancer Activity

Research has explored the compound's anticancer potential through various mechanisms. In vitro studies showed that it can induce apoptosis in cancer cell lines. For example, the compound was tested on breast cancer cell lines (MCF-7), resulting in a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

3. Anticonvulsant Activity

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide has also been investigated for its anticonvulsant properties. In animal models of epilepsy, it demonstrated protective effects against induced seizures. The effective dose (ED50) was found to be approximately 30 mg/kg in mice during maximal electroshock tests .

The biological activities of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide are believed to stem from its ability to interact with specific molecular targets. It may inhibit key enzymes or receptors involved in inflammation and cell proliferation. For instance, studies suggest that the compound might modulate the NF-kB signaling pathway, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study highlighted that derivatives of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide exhibited enhanced activity when modified with electron-withdrawing groups. These modifications increased binding affinity to bacterial targets .

- Cancer Cell Apoptosis : In a detailed investigation involving various cancer cell lines, it was observed that the compound induced apoptosis through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent in oncology .

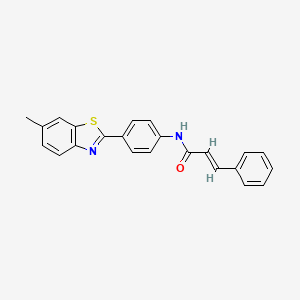

特性

IUPAC Name |

(E)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRHCMKYGDBDPC-RIYZIHGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。